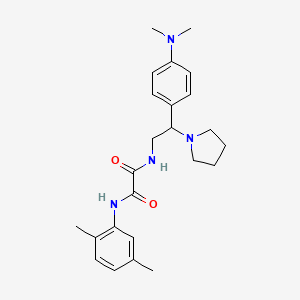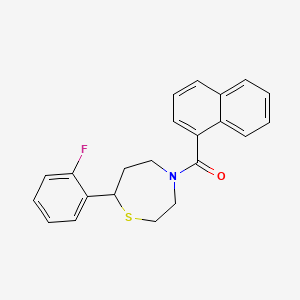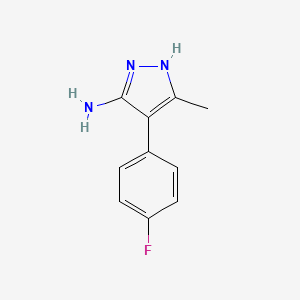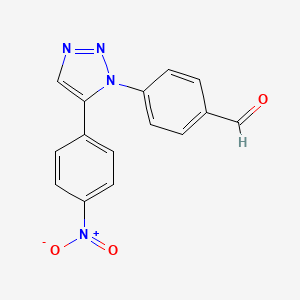
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde is a compound that belongs to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a nitrophenyl group and a benzaldehyde group attached to the triazole ring
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases like breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown activity against bacterial infections, including tuberculosis . They also act as anti-inflammatory reagents , and their activity is comparable to standard drugs such as indomethacin, dexamethasone, and diclofenac . Moreover, oximes are an active component of various kinase inhibitors such as phosphatidyl inositol 3-kinase , phosphorylase kinase , and c-Jun N-terminal kinase .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of the compound suggests that it may have good absorption and distribution characteristics, as these structures are known to form hydrogen bonds with different targets, improving the pharmacokinetics of compounds .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
Synthesis of Azide: The azide precursor is synthesized by reacting 4-nitrophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Synthesis of Alkyne: The alkyne precursor is synthesized by reacting benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.
CuAAC Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in a solvent such as ethanol or water. .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of scalable, efficient synthetic routes make it feasible for large-scale production. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 4-(5-{4-aminophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde.
Oxidation: 4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer and antimicrobial agents.
Materials Science: It is used in the development of functional materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Chemical Biology: It is employed in bioconjugation techniques for labeling and tracking biomolecules in biological systems
Comparison with Similar Compounds
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(5-{4-aminophenyl}-1H-1,2,3-triazol-1-yl)benzaldehyde: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and bioactivity.
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzoic acid:
4-(5-{4-nitrophenyl}-1H-1,2,3-triazol-1-yl)benzyl alcohol: This compound has a hydroxyl group instead of an aldehyde group, which can influence its chemical reactivity and biological properties
Properties
IUPAC Name |
4-[5-(4-nitrophenyl)triazol-1-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3/c20-10-11-1-5-13(6-2-11)18-15(9-16-17-18)12-3-7-14(8-4-12)19(21)22/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVWAYBOYHUNLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C(=CN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801342 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

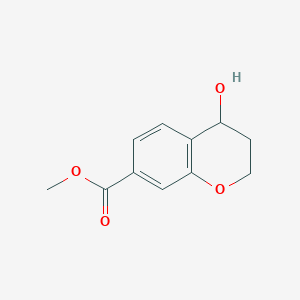

![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2393993.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
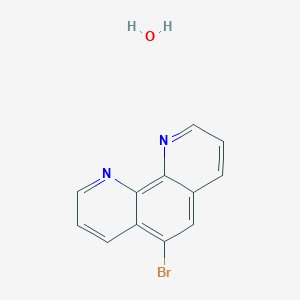

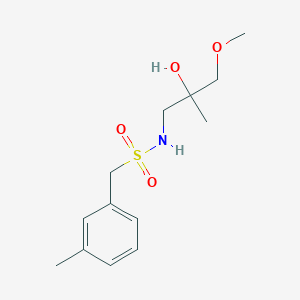
![2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2394005.png)
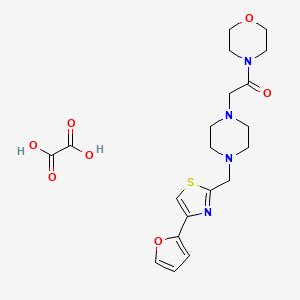
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2394007.png)
